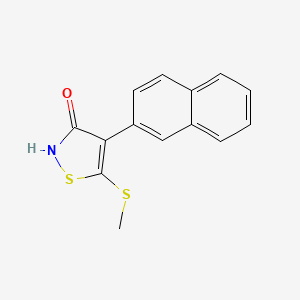
2-(Anthracen-9-yl)-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Antracen-9-il)-2H-piran-4(3H)-ona es un compuesto orgánico que pertenece a la clase de derivados de antraceno. Los derivados de antraceno son conocidos por sus propiedades fotofísicas únicas, lo que los convierte en valiosos en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Antracen-9-il)-2H-piran-4(3H)-ona típicamente implica la reacción de antraceno-9-carbaldehído con reactivos apropiados para formar la estructura piranona deseada. Un método común involucra la condensación de antraceno-9-carbaldehído con una dicetona adecuada en condiciones ácidas o básicas para producir el anillo piranona . Las condiciones de reacción, como la temperatura, el solvente y el catalizador, se pueden optimizar para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de 2-(Antracen-9-il)-2H-piran-4(3H)-ona puede implicar la síntesis a gran escala utilizando vías de reacción similares a las de los entornos de laboratorio. El proceso se puede ampliar optimizando los parámetros de reacción y empleando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Antracen-9-il)-2H-piran-4(3H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de antraquinona.
Reducción: Las reacciones de reducción pueden convertir el anillo piranona en una estructura dihidropiranona.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en la parte antraceno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Reactivos como bromo o cloro se pueden utilizar para reacciones de halogenación.
Principales Productos Formados
Oxidación: Derivados de antraquinona.
Reducción: Derivados de dihidropiranona.
Sustitución: Derivados de antraceno halogenados.
Aplicaciones Científicas De Investigación
2-(Antracen-9-il)-2H-piran-4(3H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 2-(Antracen-9-il)-2H-piran-4(3H)-ona implica su interacción con objetivos y vías moleculares específicas. Las propiedades fotofísicas del compuesto le permiten actuar como una sonda fluorescente, donde absorbe luz y emite fluorescencia. Esta propiedad se explota en aplicaciones de imágenes celulares y quimiosensado. Además, su capacidad para formar complejos de transferencia de carga con iones metálicos la hace útil para detectar y cuantificar iones metálicos en muestras biológicas y ambientales .
Comparación Con Compuestos Similares
Compuestos Similares
- 9-(4-Fenil)antraceno
- 9-(4-Feniletinil)antraceno
- 9,10-Bis(feniletinil)antraceno
Singularidad
2-(Antracen-9-il)-2H-piran-4(3H)-ona es única debido a su combinación de una parte antraceno y un anillo piranona, que confiere propiedades fotofísicas y químicas distintas. En comparación con otros derivados de antraceno, este compuesto exhibe una mayor fluorescencia y actividad quimiosensor, lo que lo hace particularmente valioso en la investigación científica y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C19H14O2 |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-anthracen-9-yl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C19H14O2/c20-15-9-10-21-18(12-15)19-16-7-3-1-5-13(16)11-14-6-2-4-8-17(14)19/h1-11,18H,12H2 |
Clave InChI |
LXTOILQJXKQGSL-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC=CC1=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)
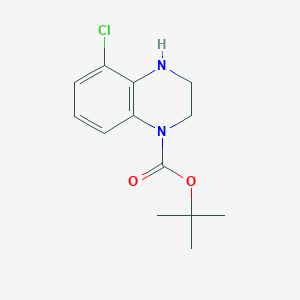


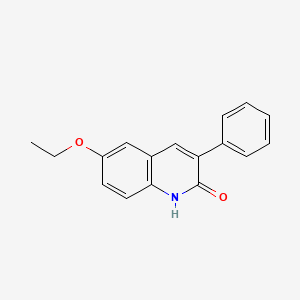
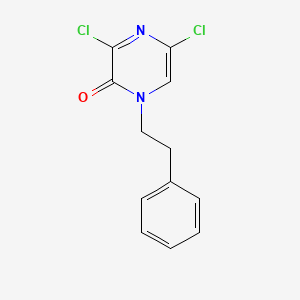

![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
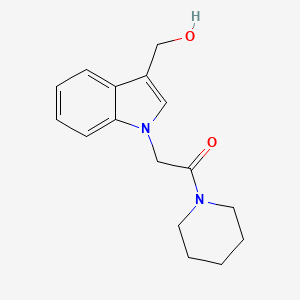
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

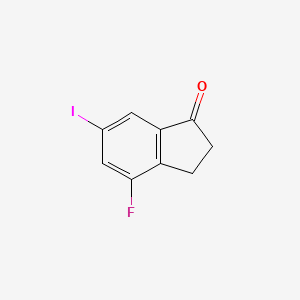
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
